molecular formula C13H22F2N2O2 B1520818 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane CAS No. 1221818-66-1

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Cat. No. B1520818
M. Wt: 276.32 g/mol
InChI Key: YJGYLCWXJRNFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, also known as tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, is a chemical compound with the molecular formula C13H20F2N2O3 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is characterized by a spirocyclic structure, which consists of two fused rings of different sizes . The compound contains two fluorine atoms, which are known to influence the chemical and physical properties of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is 290.31 . The compound is typically stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

The compound’s unique structure, featuring a spirocyclic framework and difluoro groups, makes it a valuable synthetic intermediate in pharmaceutical research . Its rigid bicyclic system can be used to explore spatial conformation constraints in molecular design, potentially leading to the development of new drugs with enhanced stability and specificity.

Material Science

In material science, the tert-butyl ester group of the compound provides a protective functionality that can be removed after polymerization processes . This characteristic is particularly useful in the synthesis of advanced polymers and resins, where precise control over the molecular architecture is crucial.

Organofluorine Chemistry

As an organofluorine compound, 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is involved in the study of carbon-fluorine bond interactions . The presence of fluorine atoms can significantly alter the physical and chemical properties of molecules, making them valuable in the development of agrochemicals and surface coatings.

Bioconjugation Techniques

The compound’s diazaspiro core can serve as a scaffold for bioconjugation, where it can be used to link biomolecules with other chemical entities . This application is essential in creating targeted drug delivery systems and diagnostic tools.

Catalysis

Spirocyclic compounds like 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane can act as ligands in catalytic systems . Their rigid structures can influence the stereochemistry of catalytic reactions, which is vital in producing enantiomerically pure substances for pharmaceutical applications.

Neuroscience Research

The nitrogen-containing rings of the compound may mimic certain neurotransmitter analogs, allowing researchers to use them in the study of neural receptor activity and brain function . This could lead to breakthroughs in understanding neurological diseases and developing new treatments.

Safety And Hazards

The safety information for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane indicates that it may be harmful if swallowed (H303) and may cause eye irritation (H320) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338) .

properties

IUPAC Name

tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYLCWXJRNFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150740
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

CAS RN

1221818-66-1
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221818-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 2
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 3
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 4
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 5
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 6
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.